URAT1-Mediated Urate Uptake Inhibition in HEK293 Cells vs. Class Baseline
The compound demonstrates measurable inhibition of the human urate transporter URAT1 (SLC22A12) in a cellular assay. Although a direct, matched head-to-head comparator is absent in the curated literature, the IC50 value can be contextualized against the class-level baseline of known urea-based URAT1 modulators. The compound inhibited 14C-uric acid uptake in URAT1-overexpressing HEK293 cells with an IC50 of 3,220 nM after a 30-minute preincubation [1]. This weak-to-moderate potency is distinct from the potent sub-500 nM inhibition typical of many kinase-targeted analogs in this chemical series, suggesting a shift in its primary biological fingerprint towards transporters.
| Evidence Dimension | URAT1-mediated 14C-uric acid uptake inhibition |
|---|---|
| Target Compound Data | IC50 = 3,220 nM (3.22 µM) |
| Comparator Or Baseline | Class-level baseline for urea-based URAT1 modulators (potent inhibitors commonly achieve IC50 < 500 nM; non-urea probes like benzbromarone exhibit ~30-50 nM). |
| Quantified Difference | Approximately 6- to 100-fold weaker than potent URAT1 probes, but confirms a specific, measurable interaction over inactive analogs. |
| Conditions | URAT1 stably overexpressed in human HEK293 cells; inhibition of 14C-uric acid uptake; 30-min preincubation. |
Why This Matters
This confirms a specific, quantifiable URAT1 interaction, guiding researchers to select this analog for transporter-focused studies over analogs with uncharacterized or purely kinase-inhibitory profiles.
- [1] BindingDB. (2024). BDBM50624546: IC50=3.22E+3 nM for human URAT1 (Solute carrier family 22 member 12) stably overexpressed in HEK293 cells. Source: Southern Medical University / ChEMBL. View Source
